3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one
Description
This compound is a heterocyclic small molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The oxazole moiety is linked via a propan-1-one chain to a piperidine ring, which is further functionalized with a 5-(2-fluorophenyl)-1,3,4-thiadiazole group.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2S/c1-13-16(14(2)28-25-13)9-10-19(27)26-11-5-6-15(12-26)20-23-24-21(29-20)17-7-3-4-8-18(17)22/h3-4,7-8,15H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBUTCUTFLEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic cores, substituents, and linker regions. Below is a detailed comparison with a closely related derivative:
Compound A :
Name: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-1-propanone Structure:
- Core : Retains the 3,5-dimethyl-1,2-oxazole group.
- Linker : Same propan-1-one chain.
- Heterocyclic substitution : Replaces the piperidine-thiadiazole unit with a piperazine ring linked to a trifluoromethyl-substituted pyridine.
Key Findings :
In contrast, Compound A’s trifluoromethyl group offers stronger electron withdrawal, which may enhance metabolic stability .
Ring Flexibility : The piperidine in the target compound provides conformational rigidity compared to the piperazine in Compound A, which could influence binding selectivity.
Pharmacokinetics : The thiadiazole moiety in the target compound may confer higher lipophilicity, reducing aqueous solubility but improving membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
